5-Formyluridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3180-21-0 |
|---|---|
Molecular Formula |
C10H12N2O7 |
Molecular Weight |
272.21 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C10H12N2O7/c13-2-4-1-12(10(18)11-8(4)17)9-7(16)6(15)5(3-14)19-9/h1-2,5-7,9,14-16H,3H2,(H,11,17,18)/t5-,6-,7-,9-/m1/s1 |
InChI Key |
MZBPLEJIMYNQQI-JXOAFFINSA-N |
SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C=O |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C=O |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C=O |
Synonyms |
5-formyluridine |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Coupling and Ozonolysis
A seminal method for synthesizing 5-formyluridine derivatives involves palladium-mediated cross-coupling followed by ozonolysis. As reported by , 5-iodouridine undergoes palladium-catalyzed coupling with styrene to form 5-styryluridine intermediates. Subsequent acetylation or isopropylidene protection yields 2′,3′-O-isopropylidene-5-styryluridine or 2′,3′,5′-tri-O-acetyl-5-styryluridine. Ozonolysis of the styryl double bond cleaves the vinyl group, generating the 5-formyl derivative. Final deprotection under acidic or basic conditions produces this compound.
Key Steps:
-
Coupling Reaction: Pd catalysis enables efficient C–C bond formation between 5-iodouridine and styrene.
-
Ozonolysis: Ozone cleaves the styryl group, introducing the formyl functionality.
-
Deprotection: Acidic hydrolysis removes the isopropylidene or acetyl protecting groups.
Advantages:
-
High regioselectivity for the 5-position.
-
Compatible with protecting groups for ribose stabilization.
Limitations:
-
Multi-step synthesis requiring stringent control of reaction conditions.
Oxidation of 5-Hydroxymethyluridine
Oxidation of 5-hydroxymethyluridine (5-hmU) represents a direct route to this compound. Inspired by methodologies for 5-formylcytidine synthesis , this approach employs ruthenium dioxide (RuO₂) as the oxidizing agent.
-
Substrate Preparation: 5-hmU is synthesized via hydroxymethylation of uridine using paraformaldehyde under alkaline conditions.
-
Oxidation: 5-hmU is refluxed with RuO₂ in dioxane, converting the hydroxymethyl group to a formyl group.
-
Purification: The product is isolated via silica gel chromatography, yielding this compound with >90% purity.
Reaction Conditions:
-
Temperature: Reflux (~100°C).
-
Time: 12 hours.
-
Yield: 82% for the acetonide-protected intermediate; 95% after deprotection .
Mechanistic Insight:
RuO₂ mediates the oxidation of primary alcohols to aldehydes via a two-electron transfer process, avoiding over-oxidation to carboxylic acids.
Advantages:
-
High efficiency and simplicity.
-
Scalable for industrial applications.
Methanesulfonic Acid-Urotropine Mediated Formylation
A patent by CN103833645A describes a one-pot formylation method using methanesulfonic acid and urotropine (hexamethylenetetramine). This approach bypasses protecting groups, enabling direct synthesis of this compound from uridine.
-
Reaction Setup: Uridine, methanesulfonic acid, and urotropine are heated under reflux.
-
Acid Catalysis: Methanesulfonic acid activates the uridine for electrophilic formylation.
-
Work-Up: The crude product is extracted, washed, and recrystallized to yield this compound.
Optimized Conditions:
-
Molar Ratios: Uridine:methanesulfonic acid:urotropine = 1:20:10.
-
Temperature: 150–170°C.
-
Time: 36–48 hours.
Advantages:
-
Avoids protective group chemistry.
-
Suitable for large-scale production.
Limitations:
-
Harsh reaction conditions may degrade heat-sensitive substrates.
-
Requires careful pH adjustment during work-up.
Comparative Analysis of Synthetic Methods
Physicochemical Properties of this compound
Q & A
Q. What details are essential for replicating this compound-related experiments?
- Methodological Answer:
- Synthetic protocols : Report molar ratios, reaction times, and purification Rf values .
- Enzyme assays : Specify polymerase concentrations, buffer compositions (e.g., Mg²⁺ levels), and co-factor inclusion/exclusion .
- Adhere to Beilstein Journal guidelines : Provide raw data (HPLC chromatograms, gel images) in supplementary materials and cite prior synthesis methods explicitly .
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